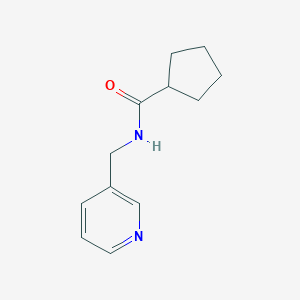
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide, also known as PPSA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. PPSA belongs to the class of thioacetamide derivatives and has been found to exhibit interesting biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound has also been found to reduce the level of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has been well-characterized in terms of its chemical and physical properties. This compound has also been found to be stable under a variety of conditions. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of this compound in treating various types of cancer and to elucidate its mechanism of action. Another area of interest is the neuroprotective effects of this compound. Additional studies are needed to determine the potential use of this compound in treating neurodegenerative diseases. Finally, further studies are needed to understand the biochemical and physiological effects of this compound and to determine its potential use in other therapeutic applications.
Métodos De Síntesis
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chloropyridine with thiourea to form 2-(4-pyridyl)thiourea. This intermediate is then reacted with 2-bromoacetophenone to yield this compound. The synthesis method of this compound has been well-established and can be easily reproduced in the laboratory.
Aplicaciones Científicas De Investigación
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant activities. This compound has also been shown to possess antitumor properties and has been investigated for its potential use in cancer therapy. Furthermore, this compound has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C19H16N2OS |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-phenyl-2-phenylsulfanyl-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C19H16N2OS/c22-19(21-16-11-13-20-14-12-16)18(15-7-3-1-4-8-15)23-17-9-5-2-6-10-17/h1-14,18H,(H,20,21,22) |
Clave InChI |
QROGEJYQZYAFPZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=NC=C2)SC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)NC2=CC=NC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}terephthalate](/img/structure/B258739.png)
![1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)
![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)

![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)
![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)
